molecular formula C8H3F2NO B2706261 3,4-Difluoro-2-formylbenzonitrile CAS No. 1190369-37-9

3,4-Difluoro-2-formylbenzonitrile

Cat. No. B2706261
CAS RN: 1190369-37-9
M. Wt: 167.115
InChI Key: YZWKCBGMGUGKEW-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-formylbenzonitrile is a chemical compound with the CAS Number: 1190369-37-9 . It has a molecular weight of 167.11 and its IUPAC name is 3,4-difluoro-2-formylbenzonitrile . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-2-formylbenzonitrile is 1S/C8H3F2NO/c9-7-2-1-5 (3-11)6 (4-12)8 (7)10/h1-2,4H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

3,4-Difluoro-2-formylbenzonitrile is a solid compound . It has a molecular weight of 167.11 .

Scientific Research Applications

Chemical Synthesis

3,4-Difluoro-2-formylbenzonitrile is a significant intermediate in the synthesis of selective herbicides like cyhalofop butyl. It can be synthesized from 3,4-dichlorobenzoyl chloride through processes like amidation, dehydration, and fluorination, which have potential for industrial application (Cheng Zhi-ming, 2006).

Medicinal Chemistry

In medicinal chemistry, 3,4-difluoro-2-formylbenzonitrile plays a role in the synthesis of various pharmaceutical compounds. For example, its reactions with dimethyloxosulfonium methylide lead to the formation of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, compounds with potential medicinal applications (K. Kobayashi et al., 2010).

Fluorination Techniques

The compound's preparation through halogen-exchange fluorination techniques is another area of interest. This process, involving the reaction between 3,4-dichlorobenzonitrile and potassium fluoride, demonstrates the versatility of 3,4-difluoro-2-formylbenzonitrile in organic synthesis (H. Suzuki & Y. Kimura, 1991).

Material Science

In the field of material science, derivatives of 3,4-difluoro-2-formylbenzonitrile are used in the development of indicators for imaging in cancer research, as demonstrated in a study where a derivative was applied for detecting Pd2+ in human breast cancer cells (Abhijit Ghosh et al., 2015).

Photovoltaic Applications

Additionally, the compound finds application in the photovoltaic industry. For instance, a study explored the use of a perfluorinated compound derived from 3,4-difluoro-2-formylbenzonitrile as an additive in polymer solar cells, enhancing their power conversion efficiency (Seonju Jeong et al., 2011).

Polymer Chemistry

In polymer chemistry, the synthesis of poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, including 3,4-difluoro-2-formylbenzonitrile, highlights its role in creating new polymeric materials (H. Kricheldorf et al., 2005).

Organic Chemistry and Radiochemistry

Further, it is utilized in organic chemistry for fluorination reactions, as shown in the synthesis of difluoro(trimethylsilyl)acetonitrile (M. Kosobokov et al., 2012), and in radiochemistry for the production of 18F-labelled compounds via nitrile oxide cycloadditions (B. Zlatopolskiy et al., 2012).

Crystal Engineering

In crystal engineering, its fluorinated derivatives are studied for their intermolecular interactions and potential in forming co-crystals, providing insights into the structural properties of these compounds (Raúl Mariaca et al., 2006).

properties

IUPAC Name

3,4-difluoro-2-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)6(4-12)8(7)10/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKCBGMGUGKEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-formylbenzonitrile

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